A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
A Comprehensive Technical Guide to the Synthesis of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth, technically-focused protocol for the synthesis of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. The furo[2,3-d]pyrimidine scaffold is a well-recognized purine isostere, and its derivatives are known to interact with a variety of biological targets, including protein kinases.[1] This document outlines a reliable three-step synthetic pathway, commencing with the synthesis of the key intermediate, 2-amino-3-cyano-4,5-diphenylfuran, followed by the construction of the pyrimidine ring to form 5,6-diphenylfuro[2,3-d]pyrimidin-4-ol, and culminating in the chlorination to yield the target molecule. The causality behind experimental choices, self-validating protocols, and comprehensive referencing are central to this guide, ensuring scientific integrity and practical applicability for researchers in drug discovery and development.
Introduction: The Significance of the Furo[2,3-d]pyrimidine Scaffold
The furo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural analogy to endogenous purines. This bioisosterism allows for competitive binding to the ATP-binding sites of various kinases, making this class of compounds a fertile ground for the development of novel therapeutic agents, particularly in oncology.[1][2] The introduction of bulky phenyl groups at the 5 and 6 positions, along with a reactive chloro group at the 4-position, renders 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine a versatile intermediate for the synthesis of a library of derivatives with potential pharmacological activities. The chloro substituent serves as an excellent leaving group for nucleophilic substitution, enabling the introduction of various functionalities to modulate the compound's biological profile.
Overall Synthetic Strategy
The synthesis of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine is most effectively achieved through a convergent three-step process. This strategy focuses on the initial construction of a substituted furan ring, followed by the annulation of the pyrimidine ring. This approach offers a high degree of control and generally results in good overall yields.
Figure 1: Overall synthetic workflow for 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine.
Part 1: Synthesis of 2-Amino-3-cyano-4,5-diphenylfuran
The initial and crucial step is the construction of the highly functionalized furan ring. This is achieved through a base-catalyzed condensation reaction between benzoin and malononitrile. This reaction is analogous in principle to the Gewald synthesis of aminothiophenes, proceeding through an initial Knoevenagel condensation followed by an intramolecular cyclization.[1][3]
Experimental Protocol
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzoin (21.22 g, 100 mmol) and malononitrile (6.61 g, 100 mmol) in absolute ethanol (100 mL).
-
Catalyst Addition: To the stirred suspension, add piperidine (2.0 mL, 20 mmol) as a basic catalyst. The use of a secondary amine like piperidine is effective in promoting both the initial condensation and the subsequent cyclization.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7). The disappearance of the starting materials and the appearance of a new, lower Rf spot indicates the formation of the product.
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Work-up and Purification: After completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold ethanol (2 x 30 mL) to remove any unreacted starting materials and catalyst. Further purification can be achieved by recrystallization from ethanol to yield 2-amino-3-cyano-4,5-diphenylfuran as a white to pale yellow crystalline solid.
Data Summary
| Parameter | Value |
| Molecular Formula | C₁₇H₁₂N₂O |
| Molecular Weight | 260.29 g/mol |
| CAS Number | 5503-73-1[4] |
| Typical Yield | 85-95% |
| Melting Point | 218-220 °C |
| ¹H NMR (DMSO-d₆) | δ 7.15-7.40 (m, 10H, Ar-H), 6.85 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆) | δ 160.1, 150.2, 142.5, 131.0, 129.8, 129.1, 128.7, 128.3, 127.9, 117.5, 90.5 |
| IR (KBr, cm⁻¹) | 3450-3300 (NH₂ stretching), 2210 (C≡N stretching), 1640 (C=C stretching) |
Part 2: Synthesis of 5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol
The second step involves the annulation of the pyrimidine ring onto the furan core. This is achieved by reacting the 2-amino-3-cyano-4,5-diphenylfuran intermediate with formic acid. The reaction proceeds through an initial formylation of the amino group, followed by an acid-catalyzed intramolecular cyclization of the formamide intermediate onto the cyano group, and subsequent tautomerization to the more stable pyrimidin-4-ol (which exists in equilibrium with its 4(3H)-one tautomer).
Experimental Protocol
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Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-3-cyano-4,5-diphenylfuran (13.01 g, 50 mmol) in an excess of 98% formic acid (50 mL).
-
Reaction Execution: Heat the mixture to reflux for 8-10 hours. The solid will gradually dissolve as the reaction progresses. Monitor the reaction by TLC (ethyl acetate/hexane, 1:1) until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and pour it slowly into 200 mL of ice-cold water with vigorous stirring. A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the solid in a vacuum oven at 60 °C to obtain 5,6-diphenylfuro[2,3-d]pyrimidin-4-ol as an off-white solid.
Data Summary
| Parameter | Value |
| Molecular Formula | C₁₈H₁₂N₂O₂ |
| Molecular Weight | 288.30 g/mol |
| Typical Yield | 75-85% |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆) | δ 12.1 (br s, 1H, NH/OH), 8.15 (s, 1H, H-2), 7.20-7.50 (m, 10H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | δ 160.5, 158.0, 152.1, 145.3, 131.5, 130.1, 129.5, 128.9, 128.4, 115.8 |
| IR (KBr, cm⁻¹) | 3400-2800 (broad, O-H/N-H stretching), 1680 (C=O stretching) |
Part 3: Synthesis of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine
The final step is the conversion of the hydroxyl group at the 4-position to a chloro group. This is a standard transformation for such heterocyclic systems and is efficiently carried out using phosphorus oxychloride (POCl₃). The use of a slight excess of POCl₃ ensures complete conversion.[5]
Figure 2: Simplified mechanism of the chlorination step.
Experimental Protocol
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Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 5,6-diphenylfuro[2,3-d]pyrimidin-4-ol (5.76 g, 20 mmol).
-
Reagent Addition: Carefully add phosphorus oxychloride (20 mL, ~215 mmol) to the flask. A catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL) can be added to facilitate the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 105-110 °C) for 3-4 hours. The solid should dissolve to form a clear solution. Monitor the completion of the reaction by TLC (ethyl acetate/hexane, 2:8), observing the disappearance of the starting material.
-
Work-up and Purification: After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice (200 g) with constant stirring in a well-ventilated fume hood. A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Collect the solid product by vacuum filtration, wash it extensively with water, and then dry it under vacuum. Recrystallize the crude product from an ethanol/water mixture to afford pure 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine as a crystalline solid.
Data Summary
| Parameter | Value |
| Molecular Formula | C₁₈H₁₁ClN₂O |
| Molecular Weight | 306.75 g/mol |
| Typical Yield | 80-90% |
| Melting Point | 168-170 °C |
| ¹H NMR (CDCl₃) | δ 8.80 (s, 1H, H-2), 7.30-7.60 (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ 158.2, 155.1, 151.9, 151.5, 130.8, 130.2, 129.6, 129.0, 128.5, 118.0 |
| Mass Spec (EI) | m/z 306 (M⁺), 308 (M+2)⁺ in a ~3:1 ratio, characteristic of a monochlorinated compound. |
Conclusion
The three-step synthesis of 4-Chloro-5,6-diphenylfuro[2,3-d]pyrimidine detailed in this guide provides a robust and efficient method for obtaining this valuable synthetic intermediate. The protocols have been designed to be self-validating, with clear endpoints and purification procedures. By understanding the chemical principles behind each step, from the initial furan formation to the final chlorination, researchers can confidently reproduce this synthesis and utilize the product for further derivatization in the pursuit of novel drug candidates.
References
- Gewald, K. (1966). Reaktionen von Nitrilen mit CH-aciden Verbindungen, I. Chemische Berichte, 99(1), 94-100.
- Sabnis, R. W. (1994). The Gewald reaction. Sulfur Reports, 16(1), 1-17.
- Prousek, J. (1984). Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan.
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Taylor & Francis Online. (2022). Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic approaches for furo[2,3-d]pyrimidines. Retrieved from [Link]
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ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. Retrieved from [Link]
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Bentham Science. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Retrieved from [Link]
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MDPI. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5370695, 4-chloro-5H-pyrrolo[3,2-d]pyrimidine. Retrieved from [Link]
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ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]
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ResearchGate. (n.d.). Mechanism of Formation of 2-Amino-3-Cyano- 4,5-Diphenylfurane and Some of Its Reactions. Retrieved from [Link]
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Molbase. (n.d.). 2-AMINO-4,5-DIPHENYLFURAN-3-CARBONITRILE | CAS 5503-73-1. Retrieved from [Link]
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